molecular formula C20H25FN4O2 B15113857 4-[(7-Fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-[1,3'-bipiperidine]-2'-one

4-[(7-Fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-[1,3'-bipiperidine]-2'-one

Katalognummer: B15113857
Molekulargewicht: 372.4 g/mol
InChI-Schlüssel: CDXOAKNOQUJSMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(7-Fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-[1,3’-bipiperidine]-2’-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a quinazolinone core, which is known for its biological activity, and a bipiperidine moiety, which can enhance its pharmacokinetic properties.

Vorbereitungsmethoden

The synthesis of 4-[(7-Fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-[1,3’-bipiperidine]-2’-one typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Fluorine Atom: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Bipiperidine Moiety: This step may involve the use of coupling agents like EDCI or DCC to link the quinazolinone core with the bipiperidine derivative.

Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

4-[(7-Fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-[1,3’-bipiperidine]-2’-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinazoline-4,7-dione derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the quinazolinone to its corresponding dihydroquinazoline.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions.

Wissenschaftliche Forschungsanwendungen

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders.

    Biological Studies: The compound’s interaction with biological targets can be studied to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with specific industrial applications.

Wirkmechanismus

The mechanism of action of 4-[(7-Fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-[1,3’-bipiperidine]-2’-one involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can inhibit certain enzymes by binding to their active sites, while the bipiperidine moiety can enhance the compound’s binding affinity and selectivity. The exact pathways involved would depend on the specific biological context and target.

Vergleich Mit ähnlichen Verbindungen

    Quinazolinone Derivatives: Compounds like 2-methyl-4-quinazolinone and 6,7-dimethoxyquinazolin-4-one.

    Bipiperidine Derivatives: Compounds such as 1,3’-bipiperidine-2,4’-dione and 1,3’-bipiperidine-2’-carboxylic acid.

This detailed article provides a comprehensive overview of 4-[(7-Fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-[1,3’-bipiperidine]-2’-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Eigenschaften

Molekularformel

C20H25FN4O2

Molekulargewicht

372.4 g/mol

IUPAC-Name

7-fluoro-2-methyl-3-[[1-(2-oxopiperidin-3-yl)piperidin-4-yl]methyl]quinazolin-4-one

InChI

InChI=1S/C20H25FN4O2/c1-13-23-17-11-15(21)4-5-16(17)20(27)25(13)12-14-6-9-24(10-7-14)18-3-2-8-22-19(18)26/h4-5,11,14,18H,2-3,6-10,12H2,1H3,(H,22,26)

InChI-Schlüssel

CDXOAKNOQUJSMX-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)C4CCCNC4=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.